Cas no 1024756-38-4 ((E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine)

E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine is a complex organic compound with potential applications in medicinal chemistry. It features a unique imine linkage and bromophenyl group, contributing to its distinctive chemical properties. This compound exhibits high purity and structural stability, making it suitable for research and development in drug discovery and synthetic organic chemistry.
(E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine structure
1024756-38-4 structure
商品名:(E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine
CAS番号:1024756-38-4
MF:C24H26BrN3O2
メガワット:468.386145114899
MDL:MFCD03410325
CID:5205346

(E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine 化学的及び物理的性質

名前と識別子

    • (E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine
    • MDL: MFCD03410325
    • インチ: 1S/C24H26BrN3O2/c1-5-30-27-20-13-24(2,3)14-22-19(20)12-21(16-6-8-17(25)9-7-16)28(22)18-10-11-23(29-4)26-15-18/h6-12,15H,5,13-14H2,1-4H3/b27-20+
    • InChIKey: GFIDJTUOASMPSK-NHFJDJAPSA-N
    • ほほえんだ: N1(C2=CC=C(OC)N=C2)C2=C(/C(=N/OCC)/CC(C)(C)C2)C=C1C1=CC=C(Br)C=C1

(E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
MS-9176-5MG
(4E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-imine
1024756-38-4 >90%
5mg
£46.00 2025-02-08
abcr
AB161480-10 g
2-(4-Bromophenyl)-6,6-dimethyl-1-(5-(2-methoxypyridyl))(5,6,7-trihydroindol)-4-O-ethyloxime
1024756-38-4
10 g
€482.50 2023-07-20
Key Organics Ltd
MS-9176-50MG
(4E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-imine
1024756-38-4 >90%
50mg
£102.00 2025-02-08
Key Organics Ltd
MS-9176-20MG
(4E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-imine
1024756-38-4 >90%
20mg
£76.00 2023-04-18
Key Organics Ltd
MS-9176-1MG
(4E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-imine
1024756-38-4 >90%
1mg
£37.00 2025-02-08
abcr
AB161480-5 g
2-(4-Bromophenyl)-6,6-dimethyl-1-(5-(2-methoxypyridyl))(5,6,7-trihydroindol)-4-O-ethyloxime
1024756-38-4
5 g
€377.50 2023-07-20
abcr
AB161480-1 g
2-(4-Bromophenyl)-6,6-dimethyl-1-(5-(2-methoxypyridyl))(5,6,7-trihydroindol)-4-O-ethyloxime
1024756-38-4
1 g
€211.30 2023-07-20
abcr
AB161480-5g
2-(4-Bromophenyl)-6,6-dimethyl-1-(5-(2-methoxypyridyl))(5,6,7-trihydroindol)-4-O-ethyloxime; .
1024756-38-4
5g
€377.50 2024-06-10
Key Organics Ltd
MS-9176-100MG
(4E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-imine
1024756-38-4 >90%
100mg
£146.00 2025-02-08
Key Organics Ltd
MS-9176-10MG
(4E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indol-4-imine
1024756-38-4 >90%
10mg
£63.00 2025-02-08

(E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine 関連文献

(E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imineに関する追加情報

Introduction to (E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine (CAS No. 1024756-38-4)

The compound (E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine, identified by its CAS number 1024756-38-4, represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its intricate structural framework, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including a bromophenyl moiety, an ethoxy substituent, and a methoxypyridine ring, contributes to its unique chemical properties and reactivity.

In recent years, the development of novel heterocyclic compounds has been a focal point in the pharmaceutical industry. Heterocycles are known for their diverse biological activities and are frequently incorporated into drug molecules due to their ability to interact with biological targets in complex ways. The indole core of (E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine is particularly noteworthy, as indole derivatives have shown promise in various therapeutic areas, including oncology, neurology, and anti-inflammatory treatments.

The structural features of this compound make it a valuable scaffold for further chemical modifications. The bromophenyl group serves as a versatile handle for cross-coupling reactions, enabling the introduction of additional functional groups or the connection to other molecular fragments. This flexibility is crucial in the design of drug candidates that require precise targeting and high selectivity. Moreover, the methoxypyridine ring can participate in hydrogen bonding interactions with biological targets, enhancing binding affinity and improving pharmacokinetic properties.

Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) in optimizing drug candidates. Computational modeling and experimental studies have demonstrated that subtle changes in the molecular structure can significantly alter biological activity. The compound (E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine offers a rich platform for exploring these relationships. Its complex architecture provides multiple sites for functionalization, allowing chemists to fine-tune its properties for specific therapeutic applications.

One of the most exciting aspects of this compound is its potential in the development of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes and are frequently implicated in diseases such as cancer. By designing molecules that specifically inhibit kinase activity, researchers can develop targeted therapies with reduced side effects. The indole scaffold and the pyridine ring in (E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine are particularly well-suited for interacting with kinase active sites. Recent studies have shown that similar indole derivatives exhibit potent inhibitory effects on various kinases, suggesting that this compound may also demonstrate significant activity in this context.

Another area where this compound shows promise is in the treatment of neurological disorders. Neurological diseases such as Alzheimer's and Parkinson's are characterized by the aggregation of misfolded proteins and dysregulation of neural signaling pathways. Small molecules that can modulate these pathways or prevent protein aggregation have the potential to slow disease progression and improve patient outcomes. The structural features of (E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine make it a candidate for developing such therapeutic agents. Its ability to interact with biological targets through multiple binding modes could provide a mechanism for enhancing efficacy while minimizing off-target effects.

In addition to its potential therapeutic applications, this compound also serves as an important tool for research purposes. Its well-defined structure allows researchers to study fundamental aspects of molecular recognition and drug-receptor interactions. By using computational methods and experimental techniques such as X-ray crystallography and NMR spectroscopy, scientists can gain insights into how this molecule interacts with biological targets at the atomic level. These insights can then be used to guide the design of more effective drugs.

The synthesis of (E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves several key transformations that highlight the ingenuity and skill required to construct complex molecular frameworks. Each step must be carefully optimized to ensure high yield and purity while maintaining functional group integrity. Advances in synthetic methodologies have made it possible to access increasingly complex molecules like this one more efficiently than ever before.

The role of computational chemistry in modern drug discovery cannot be overstated. By leveraging computational tools such as molecular dynamics simulations and quantum mechanical calculations, researchers can predict how a molecule will behave before it is synthesized or tested experimentally. This approach allows for rapid screening of large libraries of compounds and identification of promising candidates with minimal experimental effort. For compounds like (E)-2-(4-bromophenyl)-N-ethoxy- 1-(6-methoxypyridin 3 -yl) - 66 -dimethyl- 57 -dihydroindol 44 -imine, computational studies can help guide synthetic strategies and optimize properties such as solubility and bioavailability.

As our understanding of biology continues to grow at an unprecedented rate, so too does our ability to design molecules that interact with biological systems with high precision. The development of novel heterocyclic compounds like (E)-2-(4-bromophenyl) -N - ethoxy - 1 -( 66 -methoxypyridin 33 - yl) - 66 -dimethyl- 57 -dihydroindol 44 - imine is an integral part of this progress. These molecules represent not only new tools for research but also potential treatments for some of humanity's most challenging diseases. The future holds great promise for further exploration into this class of compounds.

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Amadis Chemical Company Limited
(CAS:1024756-38-4)(E)-2-(4-bromophenyl)-N-ethoxy-1-(6-methoxypyridin-3-yl)-6,6-dimethyl-5,7-dihydroindol-4-imine
A1098955
清らかである:99%/99%
はかる:5g/10g
価格 ($):224.0/286.0